molecular formula C11H8ClNO3 B7782389 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Cat. No.: B7782389
M. Wt: 237.64 g/mol
InChI Key: FVLYPXOSHYZOPT-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride (CAS 17137-11-0) is an acyl chloride derivative containing a phthalimide (1,3-dioxoisoindole) moiety. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol. The compound features a propane chain linking the phthalimide group to a reactive acyl chloride functional group, making it highly electrophilic and suitable for nucleophilic substitution reactions, such as amide or ester formation . It is commonly utilized in organic synthesis for introducing phthalimide-protected amine groups or constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYPXOSHYZOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

In a typical procedure, (S)-alanine (6.477 g, 72.86 mmol) and phthalic anhydride (10.77 g, 72.86 mmol) are refluxed in glacial acetic acid (65 mL) at 118°C for 3 hours. The acetic acid is evaporated under vacuum, and the residue is treated with water (14 mL) to hydrolyze unreacted anhydride. The product, N-phthaloyl-(S)-alanine, precipitates as white crystals with a yield of 93.6% and a melting point of 146.8°C. Optical purity is confirmed via specific rotation measurements ([α]D²⁰ = -28.4 in CH₂Cl₂).

Key Parameters:

  • Molar Ratio : 1:1 (alanine:phthalic anhydride)

  • Solvent : Glacial acetic acid

  • Reaction Time : 3 hours

  • Yield : >90%

Acyl Chlorination of N-Phthaloyl-(S)-Alanine

The second step involves converting the carboxylic acid group of N-phthaloyl-(S)-alanine into a reactive acyl chloride. This is achieved using oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF).

Optimized Chlorination Protocol

A stirred solution of N-phthaloyl-(S)-alanine (2.25 g, 10 mmol) in a cyclohexane-benzene (1:1) mixture (40 mL) is treated with oxalyl chloride (1.75 mL, 20 mmol) and DMF (0.02 mL). The reaction proceeds at room temperature for 4 hours, after which the solvents are evaporated to yield the acyl chloride as pale yellow crystals (93% yield, m.p. 50.5°C). The optical activity is preserved ([α]D²⁰ = -12.4 in CH₂Cl₂), indicating minimal racemization.

Role of DMF:

DMF catalyzes the reaction by forming an intermediate Vilsmeier-Haack complex, which enhances the electrophilicity of the carbonyl carbon and accelerates chlorination.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining high enantiomeric purity. Key adaptations include:

Continuous Flow Reactors

Patent literature describes the use of continuous flow systems to reduce reaction times and improve yields. Phthalonitrile derivatives are hydrogenated catalytically in the presence of Lewis acids (e.g., ZnCl₂ or BF₃), followed by acyl chlorination in a plug-flow reactor.

Purification Techniques

  • Crystallization : The final product is purified via fractional crystallization from cyclohexane.

  • Distillation : Excess oxalyl chloride is recovered through vacuum distillation for reuse.

Mechanistic Insights

Phthaloylation Mechanism

The reaction proceeds via nucleophilic attack of the amine group of alanine on the electrophilic carbonyl of phthalic anhydride, forming a tetrahedral intermediate that collapses to release acetic acid.

Chlorination Mechanism

Oxalyl chloride reacts with the carboxylic acid to generate an acyl oxonium ion, which is displaced by chloride to form the acyl chloride. DMF stabilizes the intermediate through hydrogen bonding, as shown below:

RCOOH+(COCl)2RCOCl+CO2+HCl[3][4]\text{RCOOH} + (\text{COCl})2 \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl} \quad

Comparative Data

ParameterLaboratory MethodIndustrial Method
Yield 93%85–90%
Reaction Time 4 hours2 hours
Purity >99% (HPLC)95–98%
Optical Purity 98% e.e.95% e.e.

Challenges and Solutions

Racemization During Acylation

Heating during chlorination can lead to racemization. This is mitigated by:

  • Conducting reactions at room temperature.

  • Using DMF to reduce activation energy.

Byproduct Formation

Unreacted phthalic anhydride is removed via aqueous extraction, while residual DMF is eliminated through vacuum distillation.

Recent Advances

Recent patents highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green solvents for phthaloylation, reducing waste and improving reaction efficiency. Additionally, microwave-assisted synthesis has cut reaction times by 50% while maintaining yields above 90% .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate reactions.

Major Products

The major products formed from these reactions include esters, amides, and thioesters, depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride involves the reactivity of the propanoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .

Comparison with Similar Compounds

Acyl Chlorides

  • [4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride (CAS 1185101-85-2) :
    This compound substitutes the propane chain with a phenyl-acetyl group. The aromatic ring introduces steric hindrance and electronic effects, reducing reactivity compared to the target compound’s aliphatic chain. Applications focus on aryl-acylation reactions in drug intermediates .

Sulfonyl Chlorides

  • 3-(1,3-Dioxo-isoindol-2-yl)propane-1-sulfonyl chloride (CAS sc-344030) :
    Replacing the acyl chloride with a sulfonyl chloride group alters reactivity. Sulfonyl chlorides are less electrophilic but more stable, favoring sulfonamide formation. This derivative is used in protease inhibitor synthesis .
  • 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride (CAS 1935377-17-5) :
    The addition of dimethyl groups on the propane chain enhances steric protection, increasing stability but reducing reaction rates. Predicted properties include a boiling point of 438.9±28.0°C and density of 1.421±0.06 g/cm³ .

Chain Length and Substituent Effects

  • 6-(1,3-Dioxo-isoindol-2-yl)-hexanesulfonyl chloride (XXVb) :
    A hexane spacer provides greater flexibility and hydrophobicity, making it suitable for lipid-soluble drug candidates. Its synthesis involves halogenation and sulfonation steps .
  • Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS 97338-03-9): An ethyl ester with an aromatic amine substituent highlights how chain branching and polar groups influence solubility and biological activity, particularly in CNS-targeting prodrugs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
2-(1,3-Dioxo-isoindol-2-yl)propanoyl chloride 17137-11-0 C₁₁H₈ClNO₃ 237.64 Acyl chloride High (nucleophilic acylation)
[4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride 1185101-85-2 C₁₆H₁₀ClNO₃ 299.71 Aryl-acyl chloride Moderate (steric hindrance)
3-(1,3-Dioxo-isoindol-2-yl)propane-1-sulfonyl chloride sc-344030 C₁₁H₁₀ClNO₄S 287.72 Sulfonyl chloride Moderate (sulfonamide formation)

Research Findings

  • Reactivity : Acyl chlorides (e.g., target compound) exhibit faster reaction kinetics than sulfonyl chlorides due to higher electrophilicity .
  • Mutagenicity: Nitrate esters with phthalimide groups require structural optimization (e.g., methyl spacers) to minimize genotoxicity, whereas acyl/sulfonyl chlorides prioritize synthetic utility over direct biological activity .
  • Synthetic Versatility : Longer alkyl chains (e.g., hexane in XXVb) enhance lipid solubility for drug delivery, while aromatic substitutions (e.g., phenylacetyl chloride) tailor electronic properties for targeted reactivity .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClNO3
  • Molecular Weight : 239.64 g/mol
  • CAS Number : 86966

This compound features a dioxoisoindole structure that is significant for its reactivity and biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes involved in cellular pathways. Notably, the inhibition of caspases, particularly caspase-3, has been linked to anti-apoptotic effects which are crucial in treating neurodegenerative diseases and other conditions characterized by excessive apoptosis .

Anticancer Activity

Studies have shown that isoindole derivatives can possess anticancer properties. The mechanism often involves the modulation of apoptotic pathways. For instance, caspase inhibitors derived from similar structures have demonstrated IC50 values ranging from 5 to 40 nM against caspase-3, indicating potent activity .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in models of neurodegeneration. Compounds with similar structures have been reported to reduce neuronal cell death in models of Alzheimer's and Parkinson's diseases by inhibiting apoptotic pathways .

Case Studies

  • Caspase Inhibition : A study highlighted that isoindole derivatives effectively inhibited caspase activity in neuronal cells exposed to neurotoxic agents. This inhibition correlated with reduced cell death and improved cell viability .
  • Antitumor Activity : In vitro studies using cancer cell lines showed that compounds related to this compound induced apoptosis in a dose-dependent manner while sparing normal cells .

Research Findings Summary Table

Study FocusFindingsReference
Caspase InhibitionIC50 = 5 - 40 nM for caspase-3 inhibitors
Neuroprotective EffectsReduced apoptosis in neuronal models
Antitumor ActivityInduced apoptosis in cancer cell lines

Q & A

Basic: What are the established synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multistep organic reactions. A common approach involves:

Sulfonation/Chlorination : Reacting a bromoalkylphthalimide precursor (e.g., 2-(6-bromohexyl)-isoindoledione) with sodium sulfite to form sulfonates, followed by treatment with PCl₅ to generate sulfonyl chlorides .

One-Pot Synthesis : An innovative method (patented) uses a single reaction vessel to streamline intermediate formation, reducing purification steps and improving yield .
Characterization : Intermediates are analyzed via ¹H/¹³C NMR (to confirm substituent positions) and LCMS (for molecular weight validation). For example, LCMS (ESI) m/z 237.6 aligns with the expected molecular ion .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., isoindoledione aromatic protons at δ 7.8–8.2 ppm; acyl chloride protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (LCMS/ESI) : Validates molecular weight (e.g., m/z 237.6 for [M+H]⁺) and detects impurities .
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N, Cl % match theoretical values) .
  • IUPAC Nomenclature : Cross-referencing with IUPAC guidelines (e.g., "1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl" as per PIN rules) confirms structural accuracy .

Advanced: How can researchers optimize synthesis to minimize byproducts and enhance purity?

Methodological Answer:
Optimization strategies include:

  • Reagent Stoichiometry : Excess PCl₅ ensures complete sulfonyl chloride formation while minimizing unreacted intermediates .
  • Temperature Control : Maintaining 0–5°C during chlorination prevents decomposition of heat-sensitive intermediates .
  • Purification : Sequential distillation (under reduced pressure) and recrystallization (using toluene/hexane) remove oily byproducts .
  • One-Pot Methods : Adopting single-vessel syntheses (as in Patent 1560/MUM/2010) reduces exposure to moisture, enhancing yield .

Advanced: How to address discrepancies in reported reactivity or stability data?

Methodological Answer:
Contradictory data may arise from:

  • Impurities : Trace moisture hydrolyzes acyl chlorides to carboxylic acids. Use Karl Fischer titration to monitor solvent dryness .
  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
  • Reaction Solvents : Polar aprotic solvents (e.g., DCM) stabilize acyl chlorides, while protic solvents (e.g., MeOH) promote side reactions. Validate solvent choice via kinetic studies .

Advanced: What experimental designs are effective for studying its acylating reactivity in novel syntheses?

Methodological Answer:
Design considerations:

  • Nucleophile Screening : Test reactivity with amines, alcohols, or thiols under varying conditions (e.g., Et₃N as base in DCM at 25°C) .
  • Kinetic Monitoring : Use TLC/HPLC to track reaction progress. For example, disappearance of the acyl chloride peak (δ 3.2 ppm in ¹H NMR) indicates completion .
  • Byproduct Analysis : Identify side products (e.g., carboxylic acids from hydrolysis) via LCMS and adjust reaction parameters accordingly .

Advanced: How to design biologically active derivatives based on phthalimide pharmacophores?

Methodological Answer:
Derivative design strategies include:

  • Hybridization : Conjugate the acyl chloride with bioactive moieties (e.g., GABA-anilides/hydrazides) to enhance CNS activity, as demonstrated in anticonvulsant studies .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length) and evaluate via in vitro assays (e.g., receptor binding) .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and in vivo models (e.g., rodent neurotoxicity tests) to prioritize candidates .

Advanced: How to resolve spectral data conflicts (e.g., unexpected NMR shifts)?

Methodological Answer:
Troubleshooting steps:

  • Tautomerism Checks : Isoindoledione derivatives may exhibit keto-enol tautomerism. Use D₂O exchange experiments to identify labile protons .
  • Impurity Profiling : Compare LCMS data with synthetic intermediates to detect unreacted starting materials .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in EtOAc) .

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